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Human PD-L1 inhibitor II -

Human PD-L1 inhibitor II

Catalog Number: EVT-14037300
CAS Number:
Molecular Formula: C103H151N25O30
Molecular Weight: 2219.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Programmed Death-Ligand 1 inhibitor II is a small-molecule compound designed to inhibit the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1. This interaction is crucial in the immune checkpoint pathway that downregulates T cell activation, allowing cancer cells to evade immune detection. The development of inhibitors targeting this pathway has gained significant attention in cancer therapy, as they can enhance anti-tumor immunity.

Source

Human PD-L1 inhibitor II is synthesized through various chemical methods and has been evaluated for its efficacy in disrupting PD-1/PD-L1 binding. It is commercially available from suppliers like Anaspec, which provides detailed specifications for research use.

Classification

Human PD-L1 inhibitor II falls under the category of immunotherapeutic agents, specifically as a small-molecule inhibitor targeting immune checkpoints. It is part of a broader class of compounds aimed at enhancing T cell responses against tumors.

Synthesis Analysis

Methods

The synthesis of Human PD-L1 inhibitor II typically involves several organic chemistry techniques, including:

  • Reflux reactions: To promote the formation of desired chemical bonds.
  • Chromatography: For purification of the synthesized compound.
  • Radiolabeling techniques: Such as fluorination for imaging purposes, which can provide insights into pharmacokinetics and biodistribution.

Technical Details

The synthesis often starts with a precursor compound that undergoes modifications to introduce functional groups essential for binding to PD-L1. For instance, the incorporation of specific amino acid residues can enhance binding affinity and specificity towards PD-L1.

Molecular Structure Analysis

Structure

The molecular structure of Human PD-L1 inhibitor II includes key functional groups that facilitate binding to the PD-1 receptor. It typically features:

  • Amino acid sequences: Essential for interaction with PD-1.
  • Hydrophobic regions: That enhance binding affinity through non-polar interactions.

Data

The exact molecular formula and mass are specific to the synthesized variant but generally fall within expected ranges for peptide-based inhibitors. For instance, common characteristics include:

  • Molecular Weight: Approximately 500 Da.
  • Specific sequence motifs that enhance receptor binding.
Chemical Reactions Analysis

Reactions

Human PD-L1 inhibitor II undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  • Dimerization reactions: Upon binding to PD-L1, it may induce conformational changes leading to dimerization of the receptor, which is critical for its inhibitory function.
  • Competitive inhibition: The compound competes with PD-1 for binding to PD-L1, effectively blocking the signaling pathway that suppresses immune responses.

Technical Details

Kinetic studies often reveal the inhibition constants (IC50) associated with these interactions, indicating the potency of Human PD-L1 inhibitor II in disrupting the PD-1/PD-L1 complex.

Mechanism of Action

Process

The mechanism by which Human PD-L1 inhibitor II exerts its effects involves several steps:

  1. Binding: The compound binds to the extracellular domain of PD-L1.
  2. Inhibition: This binding prevents PD-1 from engaging with PD-L1, thereby blocking the inhibitory signal that would normally dampen T cell activation.
  3. Immune Activation: As a result, T cells remain active and can effectively target tumor cells.

Data

Studies have shown that Human PD-L1 inhibitor II exhibits low nanomolar affinity for human PD-L1 (Kd values around 27 nM), indicating strong potential for therapeutic use in enhancing anti-tumor immunity.

Physical and Chemical Properties Analysis

Physical Properties

Human PD-L1 inhibitor II typically exists as a solid or lyophilized powder at room temperature. It is soluble in common organic solvents and buffers used in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound maintains stability under physiological conditions but may degrade in extreme pH or temperature conditions.
  • Lipophilicity: Varies based on modifications; generally assessed through logP values.

Relevant data indicate high lipophilicity which may influence tissue distribution and bioavailability during therapeutic applications.

Applications

Scientific Uses

Human PD-L1 inhibitor II has several applications in scientific research, particularly in oncology:

  • Cancer Immunotherapy Research: Used to study mechanisms of immune checkpoint inhibition and T cell activation.
  • Drug Development: Serves as a lead compound for developing more potent inhibitors targeting the PD-1/PD-L1 axis.
  • Biomarker Studies: Assists in identifying patient populations that may benefit from immunotherapy based on their tumor expression levels of PD-L1.
Immunological and Pathophysiological Context of PD-1/PD-L1 Axis

Immune Checkpoint Biology: PD-1/PD-L1 in Peripheral Tolerance and Autoimmunity Prevention

The PD-1/PD-L1 axis serves as a critical immune checkpoint mechanism that maintains peripheral tolerance and prevents autoimmunity. Programmed Death-1 (PD-1; CD279), a member of the CD28 immunoglobulin superfamily, is expressed on activated T cells, B cells, natural killer (NK) cells, dendritic cells (DCs), monocytes, and myeloid-derived suppressor cells (MDSCs) [1] [6]. Its primary ligand, PD-L1 (B7-H1/CD274), is constitutively expressed on antigen-presenting cells (APCs) and non-hematopoietic cells (e.g., vascular endothelial and pancreatic islet cells) [2] [3]. Structurally, PD-1 contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM) in its cytoplasmic domain. Upon PD-L1 binding, these motifs recruit tyrosine phosphatases (e.g., SHP-2), which dephosphorylate key components of the T-cell receptor (TCR) and CD28 signaling cascades [4] [6]. This process:

  • Suppresses T-cell proliferation by inhibiting AKT/PI3K and RAS/MEK/ERK pathways
  • Reduces cytokine production (e.g., IL-2, IFN-γ, TNF-α)
  • Promotes T-cell exhaustion during chronic antigen exposure
  • Enhances regulatory T-cell (Treg) stability while inhibiting T follicular helper (Tfh) differentiation [1] [9]

Physiologically, this interaction prevents excessive immune activation and maintains self-tolerance. Genetic studies in PD-1-deficient mice demonstrate spontaneous autoimmune pathologies, including lupus-like glomerulonephritis, dilated cardiomyopathy, and arthritis [1] [6]. Human polymorphisms in PDCD1 correlate with susceptibility to systemic lupus erythematosus (SLE), rheumatoid arthritis, and type 1 diabetes, underscoring the pathway’s non-redundant role in immune homeostasis [1] [3].

Tumor Immune Evasion: PD-L1 Overexpression as a Hallmark of Adaptive Immune Resistance

Tumors exploit the PD-1/PD-L1 pathway as a primary mechanism of "adaptive immune resistance," wherein cancer cells upregulate PD-L1 in response to inflammatory signals to evade T-cell-mediated destruction [4] [7]. PD-L1 overexpression occurs in >50% of solid tumors (e.g., melanoma, NSCLC, glioblastoma) and correlates with poor prognosis [7] [9]. This upregulation is driven by both extrinsic and intrinsic mechanisms:

  • Extrinsic induction: IFN-γ from tumor-infiltrating lymphocytes (TILs) activates JAK1/2-STAT1/STAT2/STAT3-IRF1 signaling in tumor cells, augmenting PD-L1 transcription [2] [7]. Hypoxia via HIF-1α binding to hypoxia-response elements (HREs) in the PD-L1 promoter further amplifies expression [7].
  • Intrinsic oncogenic pathways: Constitutive activation of EGFR, ALK, or MET signaling engages MAPK and PI3K/AKT/mTOR cascades, enhancing PD-L1 translation and stabilization. PTEN loss hyperactivates PI3K, increasing PD-L1 surface expression [2] [4] [7].

Table 1: Molecular Regulators of PD-L1 Expression in Tumors

Regulator ClassKey MoleculesMechanism of PD-L1 InductionTumor Context
CytokinesIFN-γ, IL-6JAK-STAT-IRF1 signalingMelanoma, NSCLC
Hypoxia responseHIF-1αBinds HRE-4 in PD-L1 promoterGlioblastoma, RCC
Oncogenic pathwaysPI3K/AKT/mTOREnhanced protein translationNSCLC, Glioma
MAPK/ERKIncreased mRNA stabilityMelanoma, CRC
Epigenetic modifiersEZH2, HDACsChromatin remodelingLymphoma, Breast

PD-L1 engagement with PD-1 on cytotoxic T lymphocytes (CTLs) induces a dysfunctional state characterized by reduced proliferation, impaired cytotoxicity, and metabolic alterations (e.g., suppressed glycolysis, enhanced fatty acid oxidation) [4] [9]. In glioblastoma, PD-L1high tumor cells form a spatial barrier at the invasive margin, physically segregating CTLs and enabling intracranial dissemination [7]. Myeloid cells expressing PD-L1 further amplify immunosuppression by inducing Treg differentiation via TGF-β secretion [3] [7]. Clinically, PD-L1 expression in pretreatment biopsies predicts response to PD-1/PD-L1 inhibitors, validating its role as a biomarker of adaptive resistance [4] [9].

Non-Canonical Roles of PD-L1 in Cellular Homeostasis and Tissue Regulation

Beyond its immune-regulatory functions, PD-L1 exhibits non-canonical activities that influence tumor progression and tissue physiology independent of PD-1 binding. These roles are mediated through intracellular signaling, receptor-independent functions, and metabolic reprogramming:

  • Intracellular signaling in tumors: PD-L1 contains a conserved cytoplasmic domain with signaling motifs. In NSCLC and breast cancer cells, PD-L1 activates mTOR via RICTOR, enhancing cell proliferation and chemoresistance [5] [8]. During DNA damage, nuclear PD-L1 interacts with the Chk2 kinase, blocking its polyubiquitination by the E3 ligase PIRH2 and stabilizing Chk2. This impairs DNA repair fidelity and confers resistance to Chk1 inhibitors (e.g., prexasertib) [8].

  • Receptor-independent functions: PD-L1 on tumor cells binds CD80 (B7-1) in cis, preventing CD80 from engaging CTLA-4 on T cells and paradoxically enhancing T-cell activation [3] [5]. Tumor-intrinsic PD-1 (unrelated to immune cells) promotes growth in melanoma and hepatocellular carcinoma by activating mTORC1 and suppressing autophagy [3] [5].

  • Metabolic reprogramming: Glycosylated PD-L1 (see Section 2.2) upregulates aerobic glycolysis in tumors by stabilizing HIF-1α and increasing GLUT1 expression [5] [10]. In non-malignant contexts, PD-L1 in placental trophoblasts induces indoleamine 2,3-dioxygenase (IDO) to suppress maternal T-cell responses, preventing fetal rejection [5] [6].

Table 2: Non-Canonical Functions of PD-L1 Beyond Immune Evasion

FunctionMechanismBiological ImpactTherapeutic Relevance
DNA damage regulationBinds Chk2; blocks PIRH2-mediated degradationReduces genomic instability; confers resistance to Chk1 inhibitorsCombined Chk1i + PD-L1 depletion sensitizes tumors [8]
Pro-growth signalingActivates mTORC1 via RICTOREnhances proliferation, inhibits autophagymTOR inhibitors reverse PD-L1-driven growth [5]
Metabolic reprogrammingStabilizes HIF-1α; upregulates GLUT1Increases glycolysis, promotes anabolic metabolismGlycolysis inhibitors synergize with ICIs [5] [10]
Trophoblast protectionInduces IDO expressionSuppresses maternal T-cell activityBlockade linked to pregnancy loss [5] [6]

These non-canonical pathways contribute to ICI resistance and represent novel therapeutic targets. For example, β-lactam antibiotics (e.g., cefepime) deplete tumor PD-L1, restore Chk2 degradation, and synergize with Chk1 inhibitors in vivo [8].

Properties

Product Name

Human PD-L1 inhibitor II

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

Molecular Formula

C103H151N25O30

Molecular Weight

2219.4 g/mol

InChI

InChI=1S/C103H151N25O30/c1-54(2)44-73(94(149)116-68(25-17-43-111-103(109)110)89(144)117-69(34-37-82(133)134)91(146)115-66(22-11-14-40-104)88(143)113-56(5)86(141)114-67(23-12-15-41-105)90(145)124-75(47-58-26-30-61(130)31-27-58)96(151)120-72(102(157)158)24-13-16-42-106)122-93(148)71(36-39-84(137)138)118-92(147)70(35-38-83(135)136)119-95(150)74(45-55(3)4)123-101(156)80(53-129)128-97(152)76(48-59-28-32-62(131)33-29-59)125-100(155)79(51-85(139)140)127-98(153)77(49-60-52-112-65-21-10-9-20-63(60)65)126-99(154)78(50-81(108)132)121-87(142)64(107)46-57-18-7-6-8-19-57/h6-10,18-21,26-33,52,54-56,64,66-80,112,129-131H,11-17,22-25,34-51,53,104-107H2,1-5H3,(H2,108,132)(H,113,143)(H,114,141)(H,115,146)(H,116,149)(H,117,144)(H,118,147)(H,119,150)(H,120,151)(H,121,142)(H,122,148)(H,123,156)(H,124,145)(H,125,155)(H,126,154)(H,127,153)(H,128,152)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,157,158)(H4,109,110,111)/t56-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1

InChI Key

XXXUQIQFHGYPLZ-OHLZCOAGSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

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